2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety demonstrates potential antimicrobial applications. These compounds are evaluated for their in vitro antibacterial and antifungal activities, showing promising results. Such studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor Properties
Research into the synthesis and evaluation of novel compounds also extends into the realm of antitumor activity. The design and testing of such compounds aim to identify new therapeutic agents capable of combating various forms of cancer, further enriching the field of oncology and offering hope for effective treatments (Shyam, Penketh, Loomis, Rose, & Sartorelli, 1996).
Synthesis of Functionalized Compounds
The exploration of synthetic pathways to create highly functionalized compounds is another significant area of research. These synthetic endeavors often aim at generating compounds with potential biological activity or those that can serve as intermediates for further chemical transformations. This research can lead to the development of novel methodologies and the discovery of new compounds with diverse applications (Chen et al., 2010).
Properties
IUPAC Name |
2-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGPBVBYOHZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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